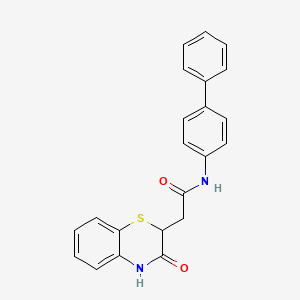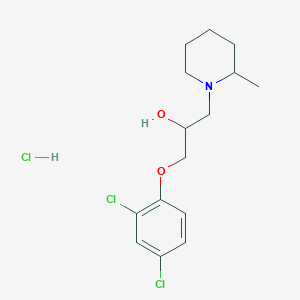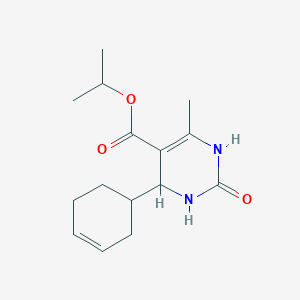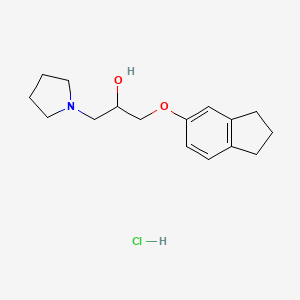![molecular formula C18H15N3O2 B3989051 N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide](/img/structure/B3989051.png)
N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide
Vue d'ensemble
Description
N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide, also known as PPMP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPMP is a member of the pyridinecarboxamide family and has been shown to have significant effects on various biochemical and physiological processes.
Mécanisme D'action
N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide inhibits the activity of glucosylceramide synthase, which leads to the accumulation of ceramide, a bioactive lipid that has been shown to have significant effects on various cellular processes. Ceramide has been shown to induce cell cycle arrest, apoptosis, and autophagy, and has been implicated in the regulation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various biochemical and physiological processes. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to have neuroprotective effects and can inhibit the accumulation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It can be used in a variety of assays to study the effects of sphingolipid metabolism on various cellular processes. However, this compound has some limitations for lab experiments. It is not a selective inhibitor and can inhibit the activity of other enzymes involved in sphingolipid metabolism. This compound can also have off-target effects and can affect other signaling pathways.
Orientations Futures
There are several future directions for the study of N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide. One direction is to develop more selective inhibitors of glucosylceramide synthase that can be used in clinical trials. Another direction is to study the effects of this compound on other signaling pathways and cellular processes. This compound has been shown to have anti-inflammatory effects, and further studies are needed to understand the underlying mechanisms. This compound has also been shown to have potential therapeutic applications in infectious diseases, and further studies are needed to evaluate its efficacy in animal models.
Applications De Recherche Scientifique
N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have significant effects on sphingolipid metabolism and can inhibit the activity of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. This compound has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases.
Propriétés
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(16-10-4-5-11-19-16)21-13-14-7-6-12-20-18(14)23-15-8-2-1-3-9-15/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXZEWDRFWLODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3988986.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3989005.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B3989009.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B3989023.png)
![N-[1-(4-bromophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B3989030.png)
![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989038.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989045.png)

![N-[2-(1-adamantyl)ethyl]acetamide](/img/structure/B3989079.png)